4-Methyl-2-(trifluoromethoxy)aniline CAS number
4-Methyl-2-(trifluoromethoxy)aniline CAS number
An In-Depth Technical Guide to 4-Methyl-2-(trifluoromethoxy)aniline and Its Key Isomers: Synthesis, Properties, and Applications
Executive Summary
The introduction of fluorine-containing functional groups, such as trifluoromethoxy (-OCF₃), into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 4-Methyl-2-(trifluoromethoxy)aniline, a specialized building block for advanced chemical synthesis. Due to its status as a niche reagent, this guide clarifies its chemical identity and contextualizes its properties through a detailed comparison with its more established structural isomers. The content herein is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required for its synthesis, characterization, and strategic application.
Compound Identification and Isomeric Context
Precise identification is critical when working with highly specialized isomers, as substituent placement dramatically influences chemical behavior. 4-Methyl-2-(trifluoromethoxy)aniline is a distinct isomer within a family of commercially available and well-documented substituted anilines.
The primary compound of interest is 4-Methyl-2-(trifluoromethoxy)aniline . It has been listed with the CAS Number 1261852-42-9 , though it should be noted that this compound is not as widely cataloged as its isomers, suggesting it is a newer or more specialized commercial entity. For a comprehensive understanding, it is essential to compare it with its key structural isomers, which are often encountered in chemical synthesis and may be confused with the primary topic.
Table 1: Comparative Identification of Key Isomers
| Attribute | 4-Methyl-2-(trifluoromethoxy)aniline | 2-Methyl-4-(trifluoromethoxy)aniline | 4-Methyl-2-(trifluoromethyl)aniline |
| Structure | ![]() | ![]() | ![]() |
| IUPAC Name | 4-Methyl-2-(trifluoromethoxy)aniline | 2-Methyl-4-(trifluoromethoxy)aniline | 4-Methyl-2-(trifluoromethyl)aniline |
| CAS Number | 1261852-42-9 | 86256-59-9[1] | 87617-23-0 |
| Molecular Formula | C₈H₈F₃NO | C₈H₈F₃NO | C₈H₈F₃N |
| Molecular Weight | 191.15 g/mol | 191.15 g/mol [1] | 175.15 g/mol |
Physicochemical Properties and Mechanistic Insights
The distinction between a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group is profound. The -OCF₃ group is a moderately electron-withdrawing, highly lipophilic hydrogen bond acceptor. In contrast, the -CF₃ group is strongly electron-withdrawing and is not a hydrogen bond acceptor. These differences, combined with the placement of the methyl group, dictate the molecule's reactivity, acidity (pKa of the anilinium ion), and pharmacokinetic profile in potential drug candidates.
For instance, the pKa of the protonated form of 4-(trifluoromethyl)aniline is approximately 8.6 (in acetonitrile), making it about 100 times more acidic than aniline itself due to the powerful electron-withdrawing nature of the CF₃ group.[2] The -OCF₃ group, being less electron-withdrawing, would result in a less acidic anilinium ion compared to its -CF₃ counterpart.
Table 2: Physicochemical Properties of Isomers and Related Compounds
| Property | 4-Methyl-2-(trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline | 4-(Trifluoromethoxy)aniline |
| Physical Form | Colorless to Yellow Liquid | Colorless Solid[2] | Liquid |
| Melting Point | N/A | 38 °C[2][3] | N/A |
| Boiling Point | N/A | 83 °C @ 12 mmHg[3] | 79-80 °C @ 15 mmHg |
| Density | N/A | 1.283 g/cm³[2][3] | 1.275 g/cm³ |
Note: Data for 4-Methyl-2-(trifluoromethoxy)aniline is not widely published; data for related compounds are provided for estimation.
Synthesis and Reaction Protocols
A logical synthetic approach would be the ortho-functionalization of a protected 4-methylaniline derivative or direct C-H activation. Direct ortho-arylation of anilines without protecting groups has been achieved using benzyne intermediates, which could be adapted for other substitutions.[4]
Below is a representative workflow illustrating a general strategy for synthesizing substituted anilines, which could be adapted for the target molecule.
Caption: A plausible synthetic workflow for 4-Methyl-2-(trifluoromethoxy)aniline.
Exemplary Protocol: Synthesis of 4-(Trifluoromethoxy)aniline
This protocol, adapted from established methods for a related compound, demonstrates a key transformation that could be integrated into a larger synthesis plan.[5] It involves the conversion of a bromo-precursor into an amine via a Grignard reagent, followed by reaction with an aminating agent.
Materials:
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1-Bromo-4-(trifluoromethoxy)benzene
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Magnesium turnings, activated
-
1,2-Dibromoethane (for initiation)
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Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
An appropriate aminating agent (e.g., an oxazepane derivative)
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Saturated aqueous ammonium chloride (NH₄Cl) for quenching
Procedure:
-
Grignard Reagent Formation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add activated magnesium turnings (1.5 eq.).
-
Add anhydrous THF, followed by a few drops of 1,2-dibromoethane to initiate the reaction.
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Slowly add a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF. An exothermic reaction should be observed. Maintain gentle reflux until the magnesium is consumed.
-
Amination Reaction: In a separate flame-dried flask, cool the prepared Grignard reagent in anhydrous toluene to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of the aminating agent (1.2 eq.) in anhydrous toluene.
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Allow the reaction to proceed for a specified time, monitoring by TLC or LC-MS for completion.
-
Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography to yield 4-(trifluoromethoxy)aniline.
Applications in Drug Discovery and Development
The primary value of building blocks like 4-Methyl-2-(trifluoromethoxy)aniline lies in their utility for creating novel molecular entities with desirable pharmaceutical properties. The trifluoromethyl and trifluoromethoxy groups are considered "metabolic blockers"; their presence can prevent enzymatic oxidation at that position, prolonging the drug's half-life.
-
Pharmaceutical Intermediates: Aniline derivatives are foundational in the synthesis of a vast number of active pharmaceutical ingredients (APIs). For example, 2-Methyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID).[6] Similarly, 4-(Trifluoromethyl)aniline serves as a cornerstone for synthesizing drugs like Teriflunomide, an immunomodulatory agent.[7]
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Agrochemicals: These compounds are also used to create advanced pesticides and herbicides, where the fluorinated groups enhance potency and selectivity.[8]
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Materials Science: The unique electronic properties of fluorinated anilines make them valuable for synthesizing specialty polymers and dyes.[7]
Caption: Tuning molecular properties via functional group modification.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Methyl-2-(trifluoromethoxy)aniline is not widely available, the hazard profile can be inferred from its structural analogues. Substituted anilines are generally classified as toxic and irritants.
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General Hazards: Based on data for 4-Methyl-2-(trifluoromethyl)aniline, hazards include being harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332), and causing skin and eye irritation (H315, H319).
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., Argon) to prevent degradation.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Methyl-2-(trifluoromethoxy)aniline represents a highly specialized yet valuable building block for synthetic chemistry. While less documented than its isomers, its unique substitution pattern offers chemists a powerful tool for designing molecules with finely tuned electronic and steric properties. By understanding its relationship to more common isomers, researchers can infer its reactivity, strategically design synthetic routes, and unlock its potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. Careful handling and adherence to safety protocols are paramount when working with this class of compounds.
References
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Lin, S.-Y., Hojjat, M., & Strekowski, L. (2006). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Synthetic Communications, 27(11), 1845-1851. [Link]
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PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)aniline. Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). 2-Methoxy-4-(trifluoromethyl)aniline. Retrieved March 7, 2026, from [Link]
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PubMed. (2020). Functionalization of a Single C-F Bond of Trifluoromethylarenes Assisted by an ortho-Silyl Group.... Retrieved March 7, 2026, from [Link]
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Amerigo Scientific. (n.d.). 2-Methyl-4-(trifluoromethoxy)aniline. Retrieved March 7, 2026, from [Link]
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